molecular formula C21H25N B129199 Deoxy-N-benzylnormetazocine CAS No. 147384-62-1

Deoxy-N-benzylnormetazocine

Cat. No. B129199
CAS RN: 147384-62-1
M. Wt: 291.4 g/mol
InChI Key: QAAXWTHVNTVMCJ-ZLGUVYLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor NOHA monoacetate typically involves the hydroxylation of nor-L-arginine. The process includes the following steps:

    Hydroxylation: Nor-L-arginine is hydroxylated using hydroxylamine under controlled conditions.

    Acetylation: The hydroxylated product is then acetylated using acetic anhydride to form the monoacetate derivative.

Industrial Production Methods: Industrial production of Nor NOHA monoacetate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Nor NOHA monoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of Nor NOHA monoacetate .

Scientific Research Applications

Nor NOHA monoacetate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other compounds.

    Biology: Studied for its role in modulating enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays

Mechanism of Action

Nor NOHA monoacetate exerts its effects by inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a precursor for the synthesis of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s molecular targets include arginase-1 and arginase-2, and it affects pathways involved in nitric oxide production and cellular metabolism .

Similar Compounds:

  • Nω-Hydroxy-nor-L-arginine dihydrochloride
  • Nω-Hydroxy-nor-L-arginine acetate
  • α-Difluoromethylornithine
  • Sauchinone
  • Salvianolic acid B
  • Piceatannol-3-O-β-D-glucopyranoside
  • Obacunone

Uniqueness: Nor NOHA monoacetate is unique due to its high selectivity and reversible inhibition of arginase. It exhibits a ten-fold selectivity for human type II arginase over type I, making it particularly effective in modulating nitric oxide levels and related physiological processes .

properties

CAS RN

147384-62-1

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1

InChI Key

QAAXWTHVNTVMCJ-ZLGUVYLKSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C

SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C

Canonical SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C

synonyms

deoxy-N-benzylnormetazocine

Origin of Product

United States

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